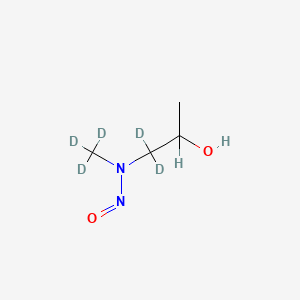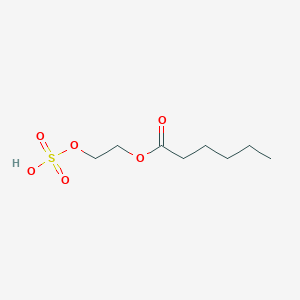
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a synthetic organic compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structural features of this compound, such as the presence of a naphthalene ring, sulfonamide group, and dihydroxypropyl moiety, contribute to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the following steps:
Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Amidation: The sulfonic acid group is converted to a sulfonamide by reacting with a suitable amine, such as dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonamide: Lacks the dihydroxypropyl and dimethylamino groups.
5-(Dimethylamino)naphthalene-1-sulfonamide: Lacks the dihydroxypropyl group.
N-(2,3-Dihydroxypropyl)naphthalene-1-sulfonamide: Lacks the dimethylamino group.
Uniqueness
N-(2,3-Dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxypropyl and dimethylamino groups enhances its solubility, stability, and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
113850-24-1 |
|---|---|
Molekularformel |
C15H20N2O4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-17(2)14-7-3-6-13-12(14)5-4-8-15(13)22(20,21)16-9-11(19)10-18/h3-8,11,16,18-19H,9-10H2,1-2H3 |
InChI-Schlüssel |
YRLLRSOCHXQZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
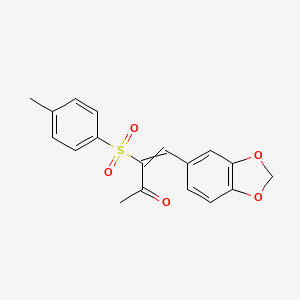

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
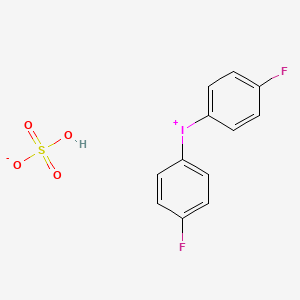

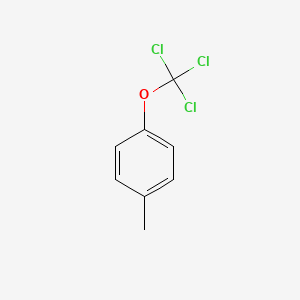
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
![Diethyl {2-[2-(ethenyloxy)ethoxy]ethyl}propanedioate](/img/structure/B14308118.png)
